molecular formula C22H28FN3O3S B3517042 N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide

Cat. No.: B3517042
M. Wt: 433.5 g/mol
InChI Key: SDDYTAJHHCBIKW-UHFFFAOYSA-N
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Description

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, an oxoethyl linkage, and a tetramethylbenzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the attachment of the oxoethyl and tetramethylbenzenesulfonamide moieties. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit equilibrative nucleoside transporters by binding to their active sites, thereby affecting nucleotide synthesis and adenosine regulation . Molecular docking studies have provided insights into its binding interactions and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and fluorophenyl-substituted molecules, such as:

Uniqueness

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to selectively inhibit certain biological targets, such as equilibrative nucleoside transporters, highlights its potential for therapeutic applications .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O3S/c1-16-13-17(2)22(18(3)14-16)30(28,29)24(4)15-21(27)26-11-9-25(10-12-26)20-7-5-19(23)6-8-20/h5-8,13-14H,9-12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDYTAJHHCBIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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